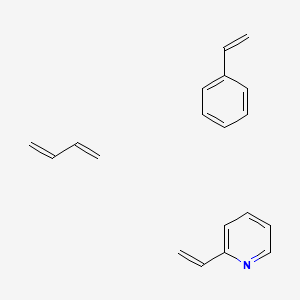
Buta-1,3-diene;2-ethenylpyridine;styrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Buta-1,3-diene;2-ethenylpyridine;styrene is a complex polymer known for its high-temperature resistance and mechanical strength. This compound is often used in various industrial applications due to its robust properties .
準備方法
The synthesis of Buta-1,3-diene;2-ethenylpyridine;styrene typically involves the polymerization of 1,3-butadiene using catalysts such as cobalt (II) and nickel (II) complexes bearing pyridine-2-imidate ligands . The reaction conditions often include the use of ethylaluminum sesquichloride (EASC) as an activator, which helps in achieving high polymerization activity . Industrial production methods may involve the use of Ziegler–Natta catalysts based on (anilidomethyl)pyridine group (IV) complexes .
化学反応の分析
Buta-1,3-diene;2-ethenylpyridine;styrene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ethylaluminum sesquichloride and other transition metal complexes . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include high molecular weight polymers with specific structural properties .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of high-performance materials due to its stability and mechanical strength . Industrially, it is used in the production of automotive parts that require high-temperature resistance and mechanical durability .
作用機序
類似化合物との比較
Compared to other similar compounds, Buta-1,3-diene;2-ethenylpyridine;styrene stands out due to its high-temperature resistance and mechanical strength . Similar compounds include other polymers synthesized using cobalt and nickel complexes, such as those with pyridine-2-imidate ligands . These compounds may have different structural properties and applications depending on the specific ligands and reaction conditions used .
特性
CAS番号 |
25053-48-9 |
|---|---|
分子式 |
C19H21N |
分子量 |
263.4 g/mol |
IUPAC名 |
buta-1,3-diene;2-ethenylpyridine;styrene |
InChI |
InChI=1S/C8H8.C7H7N.C4H6/c1-2-8-6-4-3-5-7-8;1-2-7-5-3-4-6-8-7;1-3-4-2/h2-7H,1H2;2-6H,1H2;3-4H,1-2H2 |
InChIキー |
QUEICCDHEFTIQD-UHFFFAOYSA-N |
SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
正規SMILES |
C=CC=C.C=CC1=CC=CC=C1.C=CC1=CC=CC=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















